molecular formula C6H13N3O B1523188 3-Amino-1-cyclopentylurea CAS No. 1094481-45-4

3-Amino-1-cyclopentylurea

Cat. No. B1523188
CAS RN: 1094481-45-4
M. Wt: 143.19 g/mol
InChI Key: BUQMXMDRGBXRCA-UHFFFAOYSA-N
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Description

3-Amino-1-cyclopentylurea is a chemical compound with the molecular formula C6H13N3O and a molecular weight of 143.19 .


Molecular Structure Analysis

The molecular structure of 3-Amino-1-cyclopentylurea contains a total of 23 bonds, including 10 non-H bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 five-membered ring, 1 urea (-thio) derivative, and 1 N hydrazine .


Physical And Chemical Properties Analysis

3-Amino-1-cyclopentylurea is a powder that is stored at a temperature of 4 degrees Celsius . It has a molecular weight of 143.19 .

Scientific Research Applications

Ribonucleotide Reductase Inhibition

  • A study conducted by Feun et al. (2002) focused on 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), a ribonucleotide reductase inhibitor. The research aimed to understand its pharmacokinetics and establish tolerable dosages for cancer patients. Though the compound used is not exactly 3-Amino-1-cyclopentylurea, it's closely related in structure and function (Feun et al., 2002).

Catalytic Mechanism in Viral Proteases

  • Wang et al. (2020) explored the catalytic mechanism of coronavirus 3C-like protease (3CLPro), a critical enzyme in the viral life cycle. While the study doesn't specifically mention 3-Amino-1-cyclopentylurea, it provides insights into the types of chemical structures and mechanisms that might be relevant for developing antiviral agents (Wang et al., 2020).

Glucagon-Like Peptide-1 Receptor Agonists

  • Liu et al. (2012) discovered a novel cyclobutane class of nonpeptidic glucagon-like peptide-1 (GLP-1) receptor agonists. This class of compounds, which includes structures similar to 3-Amino-1-cyclopentylurea, shows potential in therapeutic applications for conditions like diabetes (Liu et al., 2012).

Neuroprotection in Oxygen-Glucose Deprivation

  • A study by Small et al. (1996) investigated the neuroprotective effects of 1-amino-cyclopentyl-1S,3R-dicarboxylate (1S,3R-ACPD) in rat hippocampal slices subjected to oxygen and glucose deprivation. The compound's structure and function provide insights into potential neuroprotective applications of similar compounds (Small et al., 1996).

Safety And Hazards

The safety information for 3-Amino-1-cyclopentylurea includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound can be harmful if swallowed, in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-amino-3-cyclopentylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3O/c7-9-6(10)8-5-3-1-2-4-5/h5H,1-4,7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMXMDRGBXRCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101301000
Record name N-Cyclopentylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-cyclopentylurea

CAS RN

1094481-45-4
Record name N-Cyclopentylhydrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094481-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopentylhydrazinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101301000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-amino-1-cyclopentylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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